molecular formula C16H16O3 B047321 ((p-(Benzyloxy)phenoxy)methyl)oxirane CAS No. 28150-30-3

((p-(Benzyloxy)phenoxy)methyl)oxirane

Cat. No. B047321
Key on ui cas rn: 28150-30-3
M. Wt: 256.3 g/mol
InChI Key: BYDXZYUGDXYSJY-UHFFFAOYSA-N
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Patent
US04080471

Procedure details

25 g of p-benzyloxyphenol, 165 ml of epichlorohydrin, and 34.5 g of potassium carbonate were refluxed while stirring for 4 hours. The mixture was cooled down to room temperature and filtered, whereupon it was evaporated to dryness. The product was recrystallized from the smallest possible amount of diisopropyl ether. M.p. 68° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:16]([CH:18]1[O:20][CH2:19]1)Cl.C(=O)([O-])[O-].[K+].[K+]>>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][CH2:16][CH:18]2[O:20][CH2:19]2)=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
Name
Quantity
165 mL
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
34.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered, whereupon it
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from the smallest possible amount of diisopropyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OCC2CO2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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